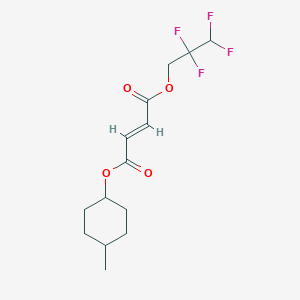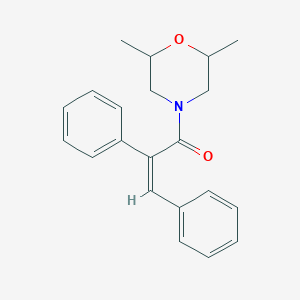
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate, also known as MCTFPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate is not fully understood, but it is believed to involve the interaction of the compound with specific target molecules in cells or tissues. 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been shown to bind to proteins such as albumin and alpha-1-acid glycoprotein, which may affect their function and distribution in the body.
Biochemical and Physiological Effects
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been shown to have several biochemical and physiological effects, including anti-inflammatory and analgesic properties. In vitro studies have demonstrated that 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate can inhibit the production of pro-inflammatory cytokines and chemokines in immune cells. In vivo studies have shown that 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate is its versatility as a building block for the synthesis of various functional materials. 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate can be easily modified to introduce different functional groups or conjugated systems, which can be tailored for specific applications. However, one of the limitations of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate is its relatively low solubility in common organic solvents, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate, including the development of new synthetic methods for the compound and its derivatives, the exploration of its potential applications in biomedical engineering and drug delivery, and the investigation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the safety and toxicity of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate in vivo, as well as its potential environmental impact.
Méthodes De Synthèse
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate can be synthesized through a reaction between 4-methylcyclohexanone and 2,2,3,3-tetrafluoropropyl acrylate in the presence of a base catalyst. The reaction proceeds through a Michael addition mechanism, followed by a dehydration step to form the final product.
Applications De Recherche Scientifique
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been widely studied for its potential applications in various fields, including organic electronics, materials science, and chemical biology. In organic electronics, 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been used as a building block for the synthesis of conjugated polymers with high charge mobility and stability. In materials science, 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been incorporated into polymer matrices to improve their mechanical and thermal properties. In chemical biology, 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been used as a tool to study protein-ligand interactions and enzyme kinetics.
Propriétés
IUPAC Name |
4-O-(4-methylcyclohexyl) 1-O-(2,2,3,3-tetrafluoropropyl) (E)-but-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F4O4/c1-9-2-4-10(5-3-9)22-12(20)7-6-11(19)21-8-14(17,18)13(15)16/h6-7,9-10,13H,2-5,8H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKZXMVMFSEAOG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC(=O)C=CC(=O)OCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(CC1)OC(=O)/C=C/C(=O)OCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(allylthio)-6-mesityl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5378191.png)


![N-(2,5-dimethylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5378202.png)
![dimethyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B5378221.png)
![3-(2-furylmethyl)-5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5378227.png)
![1'-[(2-isopropylpyrimidin-4-yl)methyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5378230.png)
![1-(3-methyl-4-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5378240.png)
![methyl 5-(aminocarbonyl)-2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5378249.png)

![2-(1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5378257.png)
![2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5378283.png)
![1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5378289.png)
